Methyl 4-bromo-6-chloronicotinate

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

Methyl 4-bromo-6-chloronicotinate (CAS: 1256790-93-8) features a 4-bromo-6-chloro substitution pattern engineered for orthogonal cross-coupling, enabling sequential functionalization of the pyridine core. Using regioisomers or ethyl ester analogs alters reactivity and compromises synthetic fidelity. High-purity material is essential for kinase inhibitor and PARP1 inhibitor research. Verify purity and order now.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
Cat. No. B597672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-6-chloronicotinate
SynonymsMethyl 4-broMo-6-chloronicotinate
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
InChIInChI=1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3
InChIKeySZKLPBKPIATTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-6-chloronicotinate (CAS 1256790-93-8) Sourcing Guide: A Defined Purity Building Block for Regioselective Drug Discovery


Methyl 4-bromo-6-chloronicotinate (CAS: 1256790-93-8), a bromo-chloro substituted pyridine-3-carboxylate ester, is a key pharmaceutical intermediate. Its molecular formula is C₇H₅BrClNO₂ with a molecular weight of 250.48 g/mol . It features a methyl ester group at the 3-position and halogen substituents at the 4- and 6-positions of the pyridine ring, creating a scaffold for sequential, site-selective cross-coupling reactions . This unique substitution pattern underpins its role in constructing complex drug-like molecules, particularly in the synthesis of kinase inhibitors [1].

Why Methyl 4-bromo-6-chloronicotinate Is Not Interchangeable with Other Halo-Nicotinates


The 4-bromo-6-chloro substitution pattern is not arbitrary; it is a precise design feature that dictates the compound's reactivity and final application. A procurement decision to substitute this compound with a close analog, such as an ethyl ester (e.g., Ethyl 4-bromo-6-chloronicotinate) or a regioisomer (e.g., Methyl 6-bromo-4-chloronicotinate) is likely to fail. The methyl ester provides a specific steric profile and hydrolysis kinetics that differ significantly from an ethyl ester, impacting downstream yields and purification [1]. Furthermore, the 4-bromo and 6-chloro arrangement is engineered for orthogonal cross-coupling, enabling sequential functionalization . Using a regioisomer with swapped halogens (e.g., 6-bromo-4-chloro) would entirely alter the order and site of chemical reactions, rendering a validated synthetic route ineffective and necessitating costly process redevelopment.

Quantitative Differentiation of Methyl 4-bromo-6-chloronicotinate: Purity, Regiochemistry, and Orthogonal Reactivity


Purity Benchmarking: 98.95% vs. Industrial Grade 97%

MedChemExpress supplies Methyl 4-bromo-6-chloronicotinate with a verified purity of 98.95%, whereas other common industrial suppliers provide it at a 95-97% purity grade [1]. This quantifiable difference is critical for minimizing side reactions and reducing the purification burden in multi-step syntheses.

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

Regioisomeric Orthogonality: 4-Br,6-Cl vs. 6-Br,4-Cl

The precise positioning of the bromine and chlorine atoms defines the compound's synthetic utility. The 4-bromo group is significantly more reactive in palladium-catalyzed cross-couplings than the 6-chloro group, providing a defined order for sequential functionalization . In contrast, the regioisomer Methyl 6-bromo-4-chloronicotinate (CAS: 1256789-73-7) exhibits a reversed reactivity hierarchy, which would disrupt established synthetic protocols and lead to a different, and likely undesired, set of reaction products .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Ester-Dependent Properties: Methyl vs. Ethyl 4-bromo-6-chloronicotinate

The choice of ester significantly impacts physicochemical properties. Methyl 4-bromo-6-chloronicotinate has a molecular weight of 250.48 g/mol, whereas its ethyl analog (C₈H₇BrClNO₂) is 14.02 Da heavier at 264.50 g/mol . This translates into differences in boiling point, solubility, and logP, which directly influence reaction conditions and the ease of purification.

Process Chemistry Physicochemical Properties Drug Design

Procurement-Led Applications for Methyl 4-bromo-6-chloronicotinate in Drug Discovery


Synthesis of Kinase Inhibitor Libraries for Oncology Research

The 4-bromo-6-chloro scaffold is directly cited as a key building block for preparing protein tyrosine kinase inhibitors, a major class of targeted cancer therapies [1]. Procurement of high-purity material (e.g., 98.95%) is essential to maintain synthetic fidelity across large compound libraries, minimizing batch-to-batch variability and false-positive/negative results in primary screening assays.

Sequential Cross-Coupling for PARP1 Inhibitor Development

The orthogonally reactive bromo-chloro pattern enables the sequential introduction of diverse chemical moieties onto the pyridine core, a strategy employed in the development of poly (ADP-ribose) polymerase 1 (PARP1) inhibitors [2]. Using the regioisomerically pure Methyl 4-bromo-6-chloronicotinate ensures the correct connectivity and spatial orientation of pharmacophoric elements, which is paramount for target binding and potency.

Preparation of Complex Heterocyclic Scaffolds

This compound serves as a versatile precursor for constructing complex heterocycles, including naphthyridine derivatives [3]. The defined reactivity of the halogen atoms allows for the reliable and scalable synthesis of advanced intermediates, which are then used in medicinal chemistry campaigns across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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